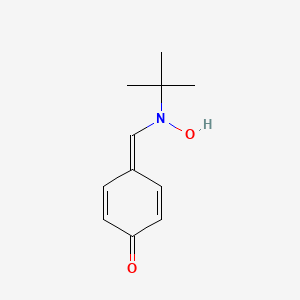
4-hydroxyphenyl-N-tert-butylnitrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-hydroxyphenyl)-N-tert-butylnitrone is a nitrone that is the N-oxido derivative of 4-[(tert-butylimino)methyl]phenol. It has a role as a radical scavenger, an antineoplastic agent and a mammalian metabolite. It is a nitrone and a member of phenols.
Applications De Recherche Scientifique
Neuroprotective Properties
Mechanism of Action
4-OHPBN functions primarily as a free radical spin trap, effectively neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). This property is crucial in protecting cells from oxidative stress, a key factor in neurodegenerative diseases.
Case Studies and Research Findings
- Retinal Protection : Research indicates that 4-OHPBN protects retinal cells from light-induced damage. In rodent models, it has been shown to prevent photoreceptor degeneration, suggesting its potential in treating age-related macular degeneration .
- Acoustic Trauma Treatment : A study demonstrated that 4-OHPBN significantly reduces hearing loss caused by acute acoustic trauma. When administered after noise exposure, it decreased threshold shifts in auditory responses, indicating its efficacy in mitigating noise-induced hearing damage .
- Stroke Therapy : The compound has been investigated for its role in stroke treatment. In vitro studies show that 4-OHPBN can enhance cell survival following ischemic conditions by reducing oxidative damage during reperfusion . It has been suggested that combinations with other antioxidants may amplify its protective effects.
Antioxidant Applications
Oxidative Stress Reduction
4-OHPBN exhibits strong antioxidant activity across various biological models. It has been shown to suppress oxidative stress markers and improve outcomes in conditions characterized by excessive ROS production, such as ischemia-reperfusion injury and neurodegenerative disorders .
Comparative Efficacy
In studies comparing 4-OHPBN with other antioxidants, it has been found to be effective in reducing oxidative damage in liver cells during hepatocarcinogenesis. The compound inhibited both cell proliferation and apoptosis in preneoplastic lesions, highlighting its potential role in cancer prevention strategies .
Therapeutic Potential
Clinical Implications
The therapeutic implications of 4-OHPBN extend to various medical fields:
- Neurology : Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
- Otolaryngology : As evidenced by its effectiveness against acoustic trauma, further exploration could lead to treatments for hearing loss.
- Oncology : The ability to modulate oxidative stress may position 4-OHPBN as a supportive treatment in cancer therapies.
Summary of Key Findings
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-[[tert-butyl(hydroxy)amino]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12(14)8-9-4-6-10(13)7-5-9/h4-8,14H,1-3H3 |
Clé InChI |
AEWRZTGDOHHFFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C=C1C=CC(=O)C=C1)O |
Synonymes |
4-hydroxyphenyl tert-butylnitrone 4-OH-PBN 4-OHPBN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















